Acetamide-to-Butanamide Amide Extension Correlates with Altered Lipophilicity and Predicted CBR-vs-PBR Selectivity Shift
Replacing the N,N‑dialkylacetamide moiety (as in compounds 7e‑t of the 1997 Trapani series) with a linear butanamide side chain is predicted to increase logP by approximately 0.8‑1.2 units based on fragment‑based ΔlogP contributions. While direct experimental binding data for N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide are not yet publicly available, the systematic SAR established in the 2‑phenylimidazo[1,2‑a]pyridine‑acetamide series demonstrates that the nature of the amide substituent critically tunes the IC50(CBR)/IC50(PBR) selectivity ratio over a range spanning more than three orders of magnitude (from 0.32 to >1 000) [1]. The introduction of a butanamide linker—relative to the thoroughly characterized acetamide benchmark—provides a measurable increase in hydrocarbon volume and a reduction in hydrogen‑bond acceptor exposure, which, based on the established pharmacophore model, are likely to favor PBR/TSPO selectivity over CBR [1].
| Evidence Dimension | Predicted ΔlogP and inferred selectivity shift for acetamide → butanamide extension |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.5–4.0 (Calculated); amide side-chain carbon count = 4 (butanamide) |
| Comparator Or Baseline | N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides (compounds 7e‑t): experimentally measured logP range ≈2.3–3.5; amide side-chain carbon count = 2; CBR/PBR selectivity ratio range 0.32 to >1 000 depending on 6-/8-substitution [1] |
| Quantified Difference | Predicted logP increase of 0.8–1.2 units vs acetamide congeners; selectivity shift direction predicted towards enhanced PBR preference based on lipophilicity‑selectivity correlation [1] |
| Conditions | Fragment‑based logP prediction; SAR trend analysis derived from radioreceptor binding assays using Sprague‑Dawley rat cerebral cortex (CBR) and kidney mitochondrial membranes (PBR) with [3H]flunitrazepam and [3H]PK 11195, respectively [1] |
Why This Matters
The differentiated lipophilicity of the butanamide linker provides a procurable handle for tuning receptor selectivity in TSPO‑focused screening campaigns where acetamide‑based controls are already commercially available.
- [1] Trapani G, Franco M, Latrofa A, et al. Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. J Med Chem. 1997;40(19):3109-3118. doi:10.1021/jm970112+ View Source
